N-(Methyl-d3)-4-phenylpyridinium Iodide
Overview
Description
N-(Methyl-d3)-4-phenylpyridinium Iodide is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its stability and ability to be tracked in various chemical reactions. The deuterium atoms in the compound replace the hydrogen atoms, making it useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyl-d3)-4-phenylpyridinium Iodide typically involves the reaction of 4-phenylpyridine with deuterated methyl iodide (CD3I). The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of deuterated reagents and solvents is crucial in maintaining the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Methyl-d3)-4-phenylpyridinium Iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(Methyl-d3)-4-phenylpyridinium oxide.
Reduction: It can be reduced to form N-(Methyl-d3)-4-phenylpyridine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or sodium bromide are used in substitution reactions.
Major Products Formed
Oxidation: N-(Methyl-d3)-4-phenylpyridinium oxide.
Reduction: N-(Methyl-d3)-4-phenylpyridine.
Substitution: N-(Methyl-d3)-4-phenylpyridinium chloride or bromide.
Scientific Research Applications
N-(Methyl-d3)-4-phenylpyridinium Iodide has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to track the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(Methyl-d3)-4-phenylpyridinium Iodide involves its interaction with molecular targets through its deuterium atoms. The deuterium atoms provide stability and allow for precise tracking in chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, making it useful in studying biochemical pathways and drug interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(Methyl-d3)-4-phenylpyridinium Chloride
- N-(Methyl-d3)-4-phenylpyridinium Bromide
- N-(Methyl-d3)-4-phenylpyridinium Oxide
Uniqueness
N-(Methyl-d3)-4-phenylpyridinium Iodide is unique due to its iodide ion, which provides distinct reactivity compared to its chloride and bromide counterparts. The presence of deuterium atoms enhances its stability and makes it particularly useful in NMR spectroscopy and other analytical techniques. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
Properties
IUPAC Name |
4-phenyl-1-(trideuteriomethyl)pyridin-1-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N.HI/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDFRDXIIKROAI-NIIDSAIPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583612 | |
Record name | 1-(~2~H_3_)Methyl-4-phenylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207556-07-8 | |
Record name | 1-(~2~H_3_)Methyl-4-phenylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 207556-07-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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